molecular formula C4H3ClN2O B1274708 5-Chloropyrimidin-4-ol CAS No. 4349-08-0

5-Chloropyrimidin-4-ol

Cat. No.: B1274708
CAS No.: 4349-08-0
M. Wt: 130.53 g/mol
InChI Key: JPSKJAPKTIXPSV-UHFFFAOYSA-N
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Description

5-Chloropyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C4H3ClN2O. It is a derivative of pyrimidine, characterized by a chlorine atom at the 5th position and a hydroxyl group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidin-4-ol typically involves the chlorination of pyrimidin-4-ol. One common method includes the reaction of pyrimidin-4-ol with thionyl chloride (SOCl2) under reflux conditions, followed by purification through recrystallization . Another approach involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of 5-Chloropyrimidin-4-ol and its derivatives. For instance, compounds derived from pyrimidine structures have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In vitro tests indicated that certain derivatives exhibited potent COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Potency of Pyrimidine Derivatives Against COX-2

CompoundIC50 (μmol)Comparison DrugIC50 (μmol)
This compound Derivative 10.04 ± 0.09Celecoxib0.04 ± 0.01
This compound Derivative 20.04 ± 0.02Celecoxib0.04 ± 0.01

These findings support the potential use of this compound in developing new anti-inflammatory medications.

Kinase Inhibition

This compound has also been explored as a scaffold for developing inhibitors targeting various kinases, including those associated with cancer. For example, a study identified a dual kinase inhibitor capable of targeting both ALK and EGFR pathways, which are critical in non-small cell lung cancer (NSCLC) treatment . The modifications made to the pyrimidine core significantly enhanced the compound's potency against resistant mutant forms of these kinases.

Table 2: Kinase Inhibition Potency of Pyrimidine Derivatives

Compound NameTarget KinaseIC50 (nM)
CHMFL-ALK/EGFR-050ALKPotent
CHMFL-ALK/EGFR-050EGFRPotent

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) studies of pyrimidine derivatives have provided insights into optimizing their biological activity. By systematically varying substituents on the pyrimidine ring, researchers have identified key modifications that enhance potency and selectivity against specific targets . For instance, the introduction of electron-donating groups has been shown to improve COX-2 inhibition and overall anti-inflammatory activity.

Table 3: Key Modifications in SAR Studies

Substituent PositionModification TypeEffect on Activity
Position 2Electron-donatingIncreased COX-2 inhibition
Position 4Halogen substitutionEnhanced kinase selectivity

Case Studies and Clinical Implications

Several case studies have documented the efficacy of compounds derived from this compound in preclinical models:

  • Anti-Cancer Activity : A derivative demonstrated significant antiproliferative effects against HepG2 liver cancer cells with an IC50 value of 2.57 µM, indicating its potential for treating hepatocellular carcinoma .
  • In Vivo Efficacy : In animal models, compounds based on this scaffold showed promising results in reducing tumor growth without major toxicity to vital organs, suggesting a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 5-Chloropyrimidin-4-ol involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA synthesis . The compound’s anti-inflammatory effects are linked to the suppression of pro-inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Comparison: 5-Chloropyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Aminopyrimidin-4-ol, it has a chlorine atom instead of an amino group, leading to different reactivity and applications. Similarly, 4-Chloropyrimidin-2-ol has the chlorine atom at a different position, affecting its chemical behavior .

Biological Activity

5-Chloropyrimidin-4-ol is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 5-position of the pyrimidine ring. Its molecular formula is C4H4ClN3OC_4H_4ClN_3O. The unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial DNA synthesis, which disrupts the replication process in pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced production of pro-inflammatory mediators .
  • Anticancer Potential : In vivo studies have shown that derivatives of this compound can significantly suppress tumor growth in xenograft models, suggesting potential applications in cancer therapy .

Biological Activity Summary

Biological ActivityMechanismReference
AntimicrobialInhibition of DNA synthesis
Anti-inflammatoryCOX-2 inhibition
AnticancerTumor growth suppression

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated various derivatives of this compound against gram-positive and gram-negative bacteria. The compound showed significant antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL for several strains .
  • Anti-inflammatory Studies : In a carrageenan-induced paw edema model, this compound demonstrated potent anti-inflammatory effects, comparable to the standard drug indomethacin. The IC50 values for COX-2 inhibition were reported at approximately 0.04 µmol/L .
  • Anticancer Research : In a study involving non-small cell lung cancer (NSCLC) models, a derivative of this compound exhibited a tumor growth inhibition rate (TGI) of 99% at a dosage of 40 mg/kg/day, indicating its potential as a therapeutic agent against resistant cancer types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-chloropyrimidin-4-ol derivatives, and what key reagents/conditions are required?

  • Methodology : The synthesis typically involves halogenation and functional group substitution. For example, 5-chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is synthesized by reacting 2,5-dichloropyrimidine with trifluoromethylation reagents (e.g., trifluoromethyl iodide) under controlled conditions. Intermediate purification steps like recrystallization or chromatography are critical for yield optimization . Multi-step routes, such as those for 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, include cyclization of intermediates (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) followed by chlorination using POCl₃ or SOCl₂ .

Q. How do oxidation and reduction reactions of this compound derivatives proceed, and how can reagent selection influence product formation?

  • Methodology : Oxidation of the hydroxyl group to ketones or aldehydes often employs KMnO₄ or CrO₃, while reduction (e.g., converting chlorine to amine) uses catalysts like Pd/C or LiAlH₄. For example, oxidation of 5-chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol may yield trifluoromethyl-substituted ketones, whereas reduction could produce dechlorinated alcohols .

Advanced Research Questions

Q. How can researchers mitigate instability of intermediates or competing side reactions during multi-step synthesis of this compound derivatives?

  • Methodology :

  • Intermediate Stabilization : Use protective groups (e.g., Boc for amines) during cyclization steps to prevent undesired reactions .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times/temperatures dynamically.
  • Byproduct Minimization : Optimize stoichiometry (e.g., excess chlorinating agents like POCl₃) to drive reactions to completion and reduce residual impurities .

Q. How should contradictory data on reaction yields or product selectivity across studies be resolved experimentally?

  • Methodology :

  • Systematic Screening : Design a fractional factorial experiment to isolate variables (e.g., temperature, solvent polarity, catalyst loading) affecting yield. For instance, test trifluoromethylation efficiency under varying pH and solvent systems (DMF vs. THF) .
  • Mechanistic Elucidation : Use spectroscopic techniques (e.g., NMR kinetics) to identify rate-limiting steps or intermediates causing variability. For example, competing pathways in nucleophilic substitution (SN1 vs. SN2) may explain yield discrepancies .

Q. What strategies are effective for enhancing the bioactivity of this compound derivatives in medicinal chemistry applications?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., methyl, trifluoromethyl) at specific positions to modulate binding affinity. For instance, the trifluoromethyl group in 5-chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol enhances enzyme inhibition via hydrophobic interactions .
  • Computational Modeling : Perform docking simulations with target proteins (e.g., kinases) to predict binding modes and prioritize synthetic targets .

Q. Data Analysis & Experimental Design

Q. How can researchers address discrepancies in reported biological activities of this compound analogs across different assays?

  • Methodology :

  • Assay Standardization : Replicate experiments under uniform conditions (e.g., cell lines, incubation times) to isolate compound-specific effects.
  • Meta-Analysis : Compare IC₅₀ values from multiple studies using statistical tools (ANOVA) to identify outliers or assay-specific biases .

Q. What purification techniques are optimal for isolating this compound derivatives with high stereochemical purity?

  • Methodology :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) for enantiomer separation.
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to favor selective crystallization of the desired stereoisomer .

Properties

IUPAC Name

5-chloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSKJAPKTIXPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390722
Record name 5-chloropyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4349-08-0
Record name 5-chloropyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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